
Benzyldecylbis(2-hydroxypropyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldecylbis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C23H42ClNO2 . It is commonly used as a biocidal agent due to its antimicrobial properties. This compound is known for its effectiveness in disinfecting and sanitizing surfaces, making it valuable in various industrial and healthcare applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldecylbis(2-hydroxypropyl)ammonium chloride typically involves the reaction of benzyl chloride with decylamine, followed by the addition of 2-hydroxypropyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyldecylbis(2-hydroxypropyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Benzyldecylbis(2-hydroxypropyl)ammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture and microbiology for its antimicrobial properties, helping to maintain sterile conditions.
Medicine: It is used in disinfectants and antiseptics for its ability to kill bacteria, viruses, and fungi.
Industry: The compound is utilized in water treatment, textile processing, and as a preservative in various products
Mechanism of Action
The mechanism of action of benzyldecylbis(2-hydroxypropyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to the leakage of cellular contents and ultimately cell death. This action is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of microbial membranes .
Comparison with Similar Compounds
Similar Compounds
- Benzylbis(2-hydroxypropyl)octadecylammonium chloride
- Benzylbis(2-hydroxypropyl)tetradecylammonium chloride
- Benzylbis(2-hydroxypropyl)octylammonium chloride
Uniqueness
Benzyldecylbis(2-hydroxypropyl)ammonium chloride is unique due to its specific combination of benzyl, decyl, and 2-hydroxypropyl groups, which confer distinct antimicrobial properties and solubility characteristics. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
CAS No. |
65059-95-2 |
|---|---|
Molecular Formula |
C23H42ClNO2 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
benzyl-decyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C23H42NO2.ClH/c1-4-5-6-7-8-9-10-14-17-24(18-21(2)25,19-22(3)26)20-23-15-12-11-13-16-23;/h11-13,15-16,21-22,25-26H,4-10,14,17-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BOKDXRHWFDZHBH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


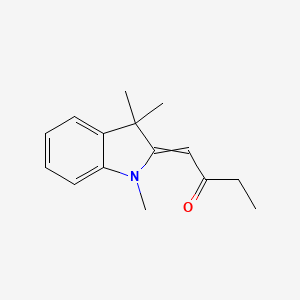

![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
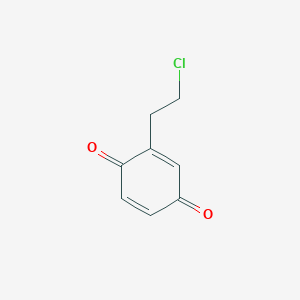
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
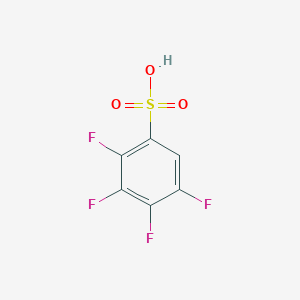
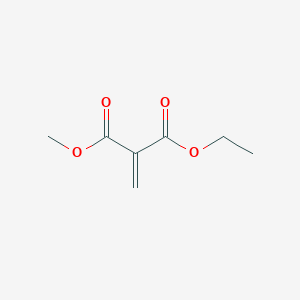

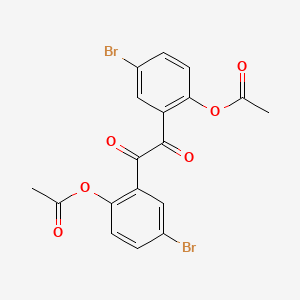
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
